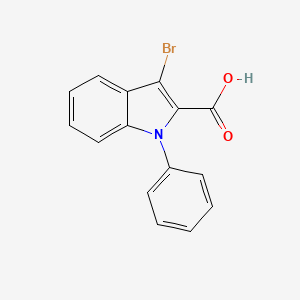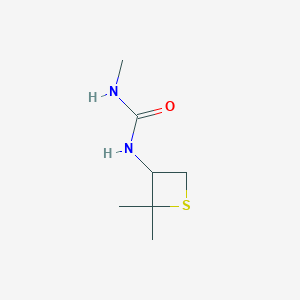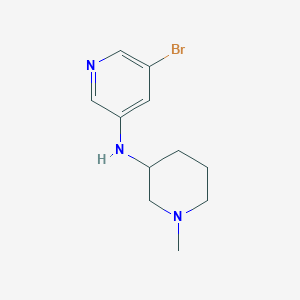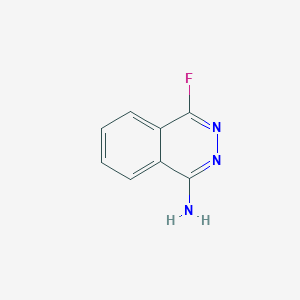
4-Fluorophthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophthalazin-1-amine is an organic compound with the molecular formula C8H6FN3. It is a derivative of phthalazine, where a fluorine atom is substituted at the 4-position and an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophthalazin-1-amine typically involves the following steps:
Nitration and Reduction: The starting material, phthalazine, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amine group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
4-Fluorophthalazin-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of various biochemical pathways .
Mechanism of Action
The mechanism of action of 4-Fluorophthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Phthalazine: The parent compound without the fluorine and amine substitutions.
4-Chlorophthalazin-1-amine: Similar structure with a chlorine atom instead of fluorine.
1,2,4-Triazolo[1,5-a]pyridine-8-carbonitriles: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness: 4-Fluorophthalazin-1-amine is unique due to the presence of both fluorine and amine groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluorophthalazin-1-amine |
InChI |
InChI=1S/C8H6FN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12) |
InChI Key |
SWNKBJLNWQXMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
![3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13019521.png)
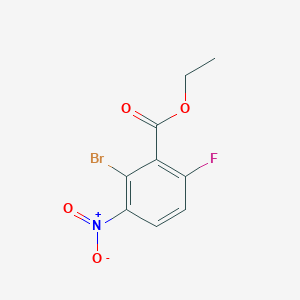
![2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione](/img/structure/B13019528.png)
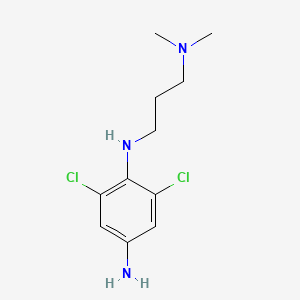
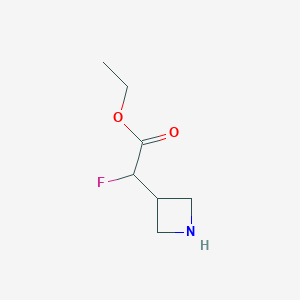
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B13019537.png)
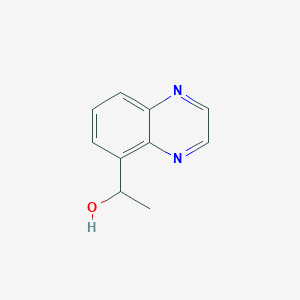
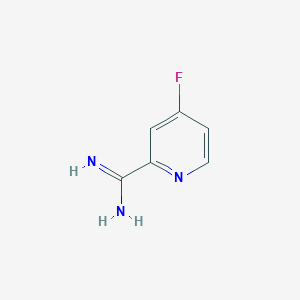
![tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B13019588.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
